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Compound of Interest

Compound Name:
2-Methylquinoline-4-carboxylic

acid

Cat. No.: B188263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
methylquinoline-4-carboxylic acid, a key heterocyclic compound with applications in

medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable

insights for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary
The spectral data for 2-methylquinoline-4-carboxylic acid are summarized below. These

values are compiled from various sources and represent typical spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.468 dddd 1H H-5

8.418 d 1H H-3

8.127 ddd 1H H-8

7.692 ddd 1H H-7

7.574 ddd 1H H-6

2.587 s 3H -CH₃

~13.5 (broad) s 1H -COOH

Note: The chemical shift of the carboxylic acid proton is broad and can vary with concentration

and solvent.

¹³C NMR (Representative Data):

Due to the limited availability of specific experimental data in the public domain, a

representative ¹³C NMR spectrum is presented based on the known chemical shifts for

quinoline and carboxylic acid moieties.
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Chemical Shift (δ, ppm) Assignment

~167 -COOH

~158 C-2

~148 C-8a

~145 C-4

~130 C-7

~129 C-5

~127 C-4a

~125 C-6

~122 C-3

~119 C-8

~24 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum of 2-methylquinoline-4-carboxylic acid is characterized by the following

absorption bands, consistent with its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad
O-H stretch (Carboxylic acid

dimer)

~3050 Medium C-H stretch (Aromatic)

~2950 Medium C-H stretch (Methyl)

1760-1690 Strong
C=O stretch (Carboxylic acid)

[1]

~1600, ~1470 Medium-Strong C=C stretch (Aromatic ring)

1320-1210 Strong
C-O stretch (Carboxylic acid)

[1]

950-910 Medium, Broad O-H bend (Carboxylic acid)[1]

Mass Spectrometry (MS)
Mass spectrometry data reveals the molecular weight and fragmentation pattern of the

compound.

m/z Relative Intensity Assignment

187 High [M]⁺ (Molecular Ion)

188 Moderate [M+1]⁺

142 Moderate [M - COOH]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of 2-methylquinoline-4-carboxylic
acid.
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Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

Approximately 10-20 mg of 2-methylquinoline-4-carboxylic acid is accurately weighed and

dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00

ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed.

Phase and baseline corrections are applied.
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Chemical shifts are referenced to TMS.

Integration of proton signals and peak picking are performed.

Sample Preparation

Data Acquisition
Data Processing

Weigh Compound Dissolve in DMSO-d6 Transfer to NMR Tube

Acquire 1H NMR Spectrum

Acquire 13C NMR Spectrum

Fourier Transform Phase & Baseline Correction Spectral Analysis

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-methylquinoline-4-carboxylic acid.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the finely ground sample is mixed with ~100 mg of dry potassium

bromide (KBr) powder in a mortar and pestle.

The mixture is transferred to a pellet-forming die.

A hydraulic press is used to apply pressure (8-10 tons) to form a transparent or semi-

transparent pellet.

Data Acquisition:
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A background spectrum of the empty sample compartment is recorded.

The KBr pellet is placed in the sample holder.

The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

Multiple scans (e.g., 32) are co-added to improve the signal-to-noise ratio.

Data Processing:

The sample spectrum is ratioed against the background spectrum to generate the final

absorbance or transmittance spectrum.

Peak positions and intensities are identified.

Sample Preparation
Data Acquisition

Data Processing

Grind Sample with KBr Press into Pellet
Record Background Spectrum Record Sample Spectrum Ratio Sample to Background Identify Peak Positions

Click to download full resolution via product page

IR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-methylquinoline-
4-carboxylic acid.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron

Ionization (EI) source.
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Sample Preparation:

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or

dichloromethane) at a concentration of approximately 1 mg/mL.

The solution is filtered if any particulate matter is present.

GC-MS Analysis:

Injection: 1 µL of the sample solution is injected into the GC.

GC Column: A suitable capillary column (e.g., DB-5ms) is used.

Oven Program: The temperature is ramped to ensure separation from any impurities.

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Data Analysis:

The total ion chromatogram (TIC) is examined to identify the peak corresponding to the

compound.

The mass spectrum of the target peak is extracted.

The molecular ion peak is identified, and the fragmentation pattern is analyzed to propose

fragmentation pathways.
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Mass Spectrometry Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b188263?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

